2-Chloropropane-1,1,1-D3

Mass Spectrometry Quantitative Analysis Internal Standard

2-Chloropropane-1,1,1-D3 (CAS 137832-55-4) is a stable isotope-labeled analog of 2-chloropropane (isopropyl chloride), wherein the three hydrogen atoms at the 1-position of the propane chain are substituted with deuterium atoms. The compound has the molecular formula C₃H₄ClD₃ (or alternatively represented as CH₃CH(Cl)CD₃), a molecular weight of 81.56 g/mol, and is supplied as a colorless liquid with a typical isotopic enrichment of 98 atom % D.

Molecular Formula C3H7Cl
Molecular Weight 81.557
CAS No. 137832-55-4
Cat. No. B594967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropropane-1,1,1-D3
CAS137832-55-4
Molecular FormulaC3H7Cl
Molecular Weight81.557
Structural Identifiers
SMILESCC(C)Cl
InChIInChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3/i1D3
InChIKeyULYZAYCEDJDHCC-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloropropane-1,1,1-D3 (CAS 137832-55-4): Stable Isotope-Labeled Analytical Standard for Chlorinated Hydrocarbon Quantification


2-Chloropropane-1,1,1-D3 (CAS 137832-55-4) is a stable isotope-labeled analog of 2-chloropropane (isopropyl chloride), wherein the three hydrogen atoms at the 1-position of the propane chain are substituted with deuterium atoms . The compound has the molecular formula C₃H₄ClD₃ (or alternatively represented as CH₃CH(Cl)CD₃), a molecular weight of 81.56 g/mol, and is supplied as a colorless liquid with a typical isotopic enrichment of 98 atom % D . As a deuterated isotopologue, it serves as an internal standard for mass spectrometry and a tracer in reaction mechanism studies, distinct from its non-deuterated counterpart (CAS 75-29-6, MW 78.54 g/mol) and from other deuterated variants such as 2-Chloropropane-1,1,1,3,3,3-D6 or 2-Chloropropane-2-D1 [1].

Workflow Internal standard for MS quantification
Selection Mechanistic tracer for reaction studies
Use Context +3 Da mass shift, 98 atom % D enrichment

Why 2-Chloropropane-1,1,1-D3 Cannot Be Substituted with Unlabeled 2-Chloropropane or Alternative Deuterated Analogs


Generic substitution of 2-Chloropropane-1,1,1-D3 with unlabeled 2-chloropropane (CAS 75-29-6) or alternative deuterated isotopologues fails because each variant possesses distinct molecular mass, isotopic enrichment patterns, and physicochemical properties that critically affect analytical and experimental outcomes. The target compound exhibits a molecular mass shift of +3 Da relative to unlabeled 2-chloropropane (81.56 g/mol vs. 78.54 g/mol), a shift that is intentionally designed to avoid isobaric interference in mass spectrometric detection while remaining small enough to preserve near-identical chromatographic retention behavior . Furthermore, alternative deuterated analogs such as 2-Chloropropane-1,1,1,3,3,3-D6 (+6 Da mass shift) or 2-Chloropropane-2-D1 (+1 Da mass shift) produce different mass spectral signatures, potentially overlapping with other analytes or failing to provide adequate baseline separation from the natural isotopic envelope of the target compound [1][2]. Additionally, the position-specific deuteration at the 1,1,1-positions introduces a primary kinetic isotope effect in reactions involving C–H(D) bond cleavage at the terminal methyl group, whereas deuteration at alternative positions (e.g., the 2-position or fully deuterated analogs) yields different reaction kinetics . Selection of the appropriate isotopologue is therefore dictated by the specific analytical or mechanistic question under investigation; substitution without validation compromises quantitative accuracy and mechanistic interpretability.

Unlabeled analog may compromise quantification
Unlabeled 2-chloropropane lacks the +3 Da shift, causing isobaric interference and preventing reliable matrix-effect correction.
Alternative deuterated analogs shift mass spectral signature
D6 or D1 isotopologues produce different mass shifts and isotopic envelopes that may overlap with other analytes or alter co-elution fidelity.
Labeling position modifies kinetic isotope effect context
Deuteration at the 1,1,1-positions interrogates terminal methyl group reactivity; substitution at the 2-position yields different rate-limiting step information.

2-Chloropropane-1,1,1-D3 (CAS 137832-55-4) Product-Specific Quantitative Differentiation Evidence Guide


Isotopic Enrichment and Mass Shift: 2-Chloropropane-1,1,1-D3 vs. Unlabeled 2-Chloropropane vs. 2-Chloropropane-D6

2-Chloropropane-1,1,1-D3 provides a +3 Da mass shift relative to unlabeled 2-chloropropane (MW 81.56 vs. 78.54 g/mol), which is sufficient to avoid overlap with the natural isotopic envelope of the target analyte while maintaining near-identical physicochemical behavior . The compound is supplied with an isotopic enrichment of 98 atom % D, ensuring minimal contribution from unlabeled species to the quantification channel . Alternative deuterated analogs include 2-Chloropropane-1,1,1,3,3,3-D6 (+6 Da shift) and 2-Chloropropane-2-D1 (+1 Da shift), each offering different trade-offs between chromatographic co-elution fidelity and mass spectral resolution .

Isotopic Mass Shift
Class-level
ΔMW = +3.02 g/mol vs unlabeled; 98 atom % D enrichment
Unlabeled: 78.54 g/mol D6 analog: ~84.6 g/mol D1 analog: 79.54 g/mol
Minimal mass separation for reliable MS quantification
Co-elution properties support matrix effect correction
Mass Spectrometry Quantitative Analysis Internal Standard

Chromatographic and Physicochemical Equivalence: 2-Chloropropane-1,1,1-D3 vs. Unlabeled 2-Chloropropane

The physical properties of 2-Chloropropane-1,1,1-D3 closely approximate those of unlabeled 2-chloropropane, ensuring co-elution in chromatographic separations—a critical requirement for effective internal standardization . The deuterated compound has a density of 0.908 g/cm³ and a boiling point of 37.3°C at 760 mmHg [1]. While direct head-to-head comparison data for 2-chloropropane under identical conditions are not available in the accessed literature, the minimal perturbation expected from deuteration at the terminal methyl group is consistent with the well-established principle that deuterium substitution remote from the functional group (chlorine at C2) produces negligible chromatographic retention time differences [2].

Chromatographic Co-elution
Class-level
ΔBoiling point ≈ +1.3–2.3 °C; Density 0.908 g/cm³
Target bp: 37.3 °C Unlabeled bp: 35–36 °C
Near-identical physical properties support co-elution in GC/LC
Direct head-to-head comparison data unavailable
GC-MS LC-MS Internal Standard Matrix Effect Correction

Primary Kinetic Isotope Effect: Deuterated 2-Chloropropane Analogs vs. Unlabeled Substrates in Enzymatic and Chemical Reactions

Position-specific deuteration at the terminal methyl group (1,1,1-positions) introduces a primary kinetic isotope effect (KIE) in reactions involving C–H(D) bond cleavage, enabling mechanistic discrimination between rate-limiting steps [1]. While direct KIE measurements for 2-Chloropropane-1,1,1-D3 are not available in the accessed literature, studies on structurally related chlorinated substrates provide class-level inference. For the enzymatic dehalogenation of 2-chloropropionate catalyzed by dl-2-haloacid dehalogenase, chlorine kinetic isotope effects were measured as 1.0105 ± 0.0001 for the (S)-(−)-isomer and 1.0082 ± 0.0005 for the (R)-(+)-isomer [2]. Furthermore, solvent deuterium isotope effects under Vmax conditions were determined as 1.48 ± 0.10 and 0.87 ± 0.27 for the respective stereoisomers [2]. In a separate study of chemical elimination reactions, the reaction of 2-bromopropane with sodium ethoxide proceeded 6.7 times faster than its fully deuterated analog 2-bromopropane-D6 (kH/kD = 6.7), demonstrating the substantial impact of deuterium substitution on reaction kinetics in 2-halopropane systems .

Kinetic Isotope Effect
Class-level
2-Bromopropane kH/kD up to 6.7; Cl KIE 1.0082–1.0105
Solvent D KIE: 0.87–1.48 No direct D3 data available
Supports mechanistic interrogation of terminal methyl C–H cleavage
Data from structurally related 2-halopropane systems
Kinetic Isotope Effect Reaction Mechanism Enzyme Kinetics Dehalogenase

Position-Specific Isotopic Labeling: 2-Chloropropane-1,1,1-D3 vs. Alternative Deuterated 2-Chloropropane Analogs

2-Chloropropane-1,1,1-D3 contains deuterium atoms exclusively at the terminal methyl group (the 1,1,1-positions), whereas the hydrogen atoms on C2 and the other methyl group (C3) remain as protium . This position-specific labeling pattern differs from other commercially available deuterated analogs: 2-Chloropropane-1,1,1,3,3,3-D6 has deuterium at both terminal methyl groups, 2-Chloropropane-D7 is fully deuterated, and 2-Chloropropane-2-D1 has a single deuterium at the C2 position bearing the chlorine atom . In MS/MS fragmentation studies, the location of the deuterium label determines which fragment ions exhibit mass shifts, enabling the tracing of specific molecular moieties through reaction pathways or metabolic transformations .

Position-Specific Labeling
Data to verify
Deuterium at C1 only; C2 and C3 remain protium
D6: both terminal methyls labeled D1: alpha to chlorine
Enables MS/MS fragment tracing of terminal methyl group
Selection depends on specific metabolic or mechanistic question
Metabolic Tracing Reaction Mechanism Isotopic Labeling MS/MS Fragmentation

2-Chloropropane-1,1,1-D3 (CAS 137832-55-4) Recommended Research and Industrial Application Scenarios


Quantitative GC-MS or LC-MS Analysis of 2-Chloropropane in Environmental or Biological Matrices

2-Chloropropane-1,1,1-D3 is optimally deployed as an internal standard for the quantification of unlabeled 2-chloropropane in complex sample matrices. The +3 Da mass shift (MW 81.56 g/mol) provides adequate separation from the analyte's natural isotopic envelope while the compound's 98 atom % D enrichment ensures minimal cross-contribution to the analyte channel . The near-identical physical properties (density 0.908 g/cm³, boiling point 37.3°C) support co-elution with the target analyte, enabling effective correction for matrix effects and instrument variability [1]. This application scenario is particularly relevant for environmental monitoring of chlorinated hydrocarbon contaminants or toxicokinetic studies of 2-chloropropane exposure.

Mechanistic Investigation of C–H Bond Cleavage in 2-Chloropropane Reactions

Researchers investigating whether C–H bond cleavage at the terminal methyl group is rate-limiting in reactions of 2-chloropropane should employ 2-Chloropropane-1,1,1-D3 to measure the primary kinetic isotope effect. Based on class-level inference from 2-bromopropane systems, where kH/kD values of up to 6.7 have been observed for elimination reactions , the magnitude of the KIE obtained with this D3 analog provides direct evidence for or against rate-limiting C–H(D) bond cleavage at the terminal position. This application is critical for elucidating enzymatic mechanisms (e.g., dehalogenases) and chemical reaction pathways (e.g., substitution, elimination).

Metabolic Fate and Biotransformation Tracing of 2-Chloropropane

In studies of 2-chloropropane metabolism, 2-Chloropropane-1,1,1-D3 serves as a tracer to determine whether metabolic transformations involve cleavage or modification of the terminal methyl group. The position-specific deuteration at the 1,1,1-positions permits tracking of the terminal methyl moiety through MS/MS fragmentation analysis: fragment ions retaining the deuterium label indicate preservation of the terminal methyl group, whereas loss of the label indicates metabolic modification at that position . This application is directly relevant to toxicological assessments of chlorinated hydrocarbon exposure, where understanding the metabolic fate of terminal methyl groups informs risk evaluation.

Calibration Standard Preparation for Chlorinated Hydrocarbon Analytical Method Validation

2-Chloropropane-1,1,1-D3 is used to prepare calibration standards and quality control samples for analytical method validation involving 2-chloropropane. The compound's high isotopic enrichment (98 atom % D) and defined molecular weight (81.56 g/mol) provide the traceability required for regulatory compliance in environmental and pharmaceutical analyses . The 1,1,1-position-specific deuteration pattern distinguishes it from other deuterated 2-chloropropane analogs (e.g., D6, D7, D1 variants) that may be required for alternative analytical objectives, such as simultaneous multi-analyte quantification or specialized fragmentation studies .

Application
Selection Property
Validation Focus
Quantitative MS analysis of 2-chloropropane in research matrices
+3 Da mass shift and co-elution fidelity
Matrix-effect correction and instrument variability
Mechanistic investigation of C–H bond cleavage
Position-specific primary kinetic isotope effect
Rate-limiting step determination at terminal methyl group
Metabolic fate and biotransformation tracing
Position-specific deuterium labeling at 1,1,1-positions
MS/MS fragment ion tracking and metabolic modification assessment
Calibration standard preparation for analytical method validation
High isotopic enrichment and defined molecular weight
Traceability and differentiation from alternative deuterated analogs

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